N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and DNA-Gyrase Inhibition
1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8- difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, analogs of CI-934, have been studied for their antibacterial activity and DNA-gyrase inhibition. Correlations between DNA gyrase inhibition and antibacterial potency were established, and a quantitative structure-activity relationship (QSAR) was derived. The study highlighted the importance of the N1 substituent's structural characteristics in enhancing antibacterial potency (Domagala et al., 1988).
Synthesis and Reactivity
The synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, involve an equilibrium between two molecules, influenced by intramolecular hydrogen bonding and steric interactions. The study provides insights into the chemical behavior of this class of compounds, which has implications for their pharmaceutical applications (Jansson et al., 2006).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were studied for their cytotoxic activity against various cancer cell lines. These compounds exhibited potent cytotoxic properties, with some having IC(50) values less than 10 nM, indicating their potential as therapeutic agents (Deady et al., 2003).
Cardiovascular Activity
Methyl and ethyl derivatives of hexahydroquinoline were synthesized and their activity on calcium channel antagonists was observed. The study contributes to understanding the potential cardiovascular applications of these compounds (Gupta & Misra, 2008).
Liquid Crystal Displays
Two fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and evaluated for their potential application in liquid crystal displays. Their orientation parameter in nematic liquid crystal indicates their high potential for use in this technology (Bojinov & Grabchev, 2003).
Synthesis of Analogs and Derivatives
Various studies focus on synthesizing analogs and derivatives of quinolinecarboxamides, which are of interest due to their pharmaceutical applications. These include synthesis of N1-substituted hexahydroquinolinecarboxamide, novel quinolones-amino esters as antibacterial and antifungal agents, and N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted Ethane-1,2-diamines, highlighting the versatility and potential of these compounds in various therapeutic areas (Yermolayev et al., 2008; Moussaoui et al., 2021; Yang et al., 2017).
Corrosion Inhibition
Quinoxalines have been studied as corrosion inhibitors for copper in nitric acid, demonstrating the application of quinoline derivatives in materials science and engineering (Zarrouk et al., 2014).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methyl-4-oxoquinoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-21-13-16(18(22)15-9-5-6-10-17(15)21)19(23)20-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEUNRAAEGOERK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.